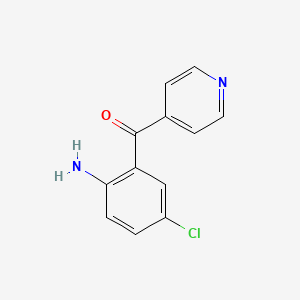
(2-Amino-5-chlorophenyl)(pyridin-4-yl)methanone
説明
(2-Amino-5-chlorophenyl)(pyridin-4-yl)methanone is an organic compound with the molecular formula C12H9ClN2O It is characterized by the presence of an amino group, a chlorine atom, and a pyridinyl group attached to a methanone backbone
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of (2-Amino-5-chlorophenyl)(pyridin-4-yl)methanone typically involves the reaction of 4-chloroaniline with isonicotinonitrile in the presence of boron trichloride (BCl3) and aluminum trichloride (AlCl3) in dichloromethane (DCM) at temperatures ranging from 0°C to 45°C. The reaction is carried out for approximately 16 hours to yield the desired product .
Industrial Production Methods: While specific industrial production methods for this compound are not extensively documented, the general approach involves scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions, using larger reactors, and ensuring proper purification techniques to obtain high-purity products.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the amino group, leading to the formation of nitroso or nitro derivatives.
Reduction: Reduction of the carbonyl group can yield the corresponding alcohol.
Substitution: The chlorine atom can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate (KMnO4) or hydrogen peroxide (H2O2) can be used.
Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are common reducing agents.
Substitution: Nucleophiles such as ammonia (NH3) or thiols (RSH) can be used in the presence of a base like sodium hydroxide (NaOH).
Major Products:
Oxidation: Formation of nitroso or nitro derivatives.
Reduction: Formation of the corresponding alcohol.
Substitution: Formation of substituted derivatives with various functional groups.
科学的研究の応用
(2-Amino-5-chlorophenyl)(pyridin-4-yl)methanone has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate in drug development.
Industry: It is used in the production of specialty chemicals and as a precursor in the synthesis of various organic compounds.
作用機序
The mechanism of action of (2-Amino-5-chlorophenyl)(pyridin-4-yl)methanone is not fully elucidated. it is believed to interact with specific molecular targets, such as enzymes or receptors, leading to modulation of biological pathways. The presence of the amino and pyridinyl groups suggests potential interactions with nucleophilic sites in biological molecules, influencing their activity.
類似化合物との比較
- (2-Amino-5-chlorophenyl)(pyridin-3-yl)methanone
- (2-Amino-5-chlorophenyl)(pyridin-2-yl)methanone
- (2-Amino-4-chlorophenyl)(pyridin-4-yl)methanone
Comparison:
- Structural Differences: The position of the pyridinyl group can significantly influence the compound’s reactivity and biological activity.
- Unique Features: (2-Amino-5-chlorophenyl)(pyridin-4-yl)methanone is unique due to the specific positioning of the amino and chlorine groups, which can affect its interaction with biological targets and its overall chemical reactivity.
特性
CAS番号 |
105192-42-5 |
|---|---|
分子式 |
C12H9ClN2O |
分子量 |
232.66 g/mol |
IUPAC名 |
(2-amino-5-chlorophenyl)-pyridin-4-ylmethanone |
InChI |
InChI=1S/C12H9ClN2O/c13-9-1-2-11(14)10(7-9)12(16)8-3-5-15-6-4-8/h1-7H,14H2 |
InChIキー |
FPRZFKUEVICJMQ-UHFFFAOYSA-N |
正規SMILES |
C1=CC(=C(C=C1Cl)C(=O)C2=CC=NC=C2)N |
製品の起源 |
United States |
Synthesis routes and methods
Procedure details











試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。














